molecular formula C20H18N2O5S B3821761 N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]benzenesulfonamide

N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]benzenesulfonamide

Cat. No. B3821761
M. Wt: 398.4 g/mol
InChI Key: PFAPVWPXKCRSDI-UHFFFAOYSA-N
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Description

N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]benzenesulfonamide, also known as MNBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science.

Mechanism of Action

The mechanism of action of N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]benzenesulfonamide is not fully understood. However, it is believed that N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]benzenesulfonamide exerts its effects by inhibiting the activity of certain enzymes and proteins involved in inflammation, tumor growth, and metal ion binding.
Biochemical and Physiological Effects:
N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]benzenesulfonamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]benzenesulfonamide can inhibit the proliferation of cancer cells and reduce the production of inflammatory cytokines. N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]benzenesulfonamide has also been shown to have metal ion binding properties, which may contribute to its potential use as a water treatment agent.

Advantages and Limitations for Lab Experiments

N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]benzenesulfonamide has several advantages for use in lab experiments. It is stable under a wide range of conditions and has a long shelf life. N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]benzenesulfonamide is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]benzenesulfonamide has some limitations. It is not water-soluble, which can make it difficult to use in aqueous systems. N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]benzenesulfonamide also has low bioavailability, which may limit its potential use in medicine.

Future Directions

There are several future directions for N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]benzenesulfonamide research. In medicine, N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]benzenesulfonamide could be further studied for its potential use as an anti-inflammatory and anti-tumor agent. N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]benzenesulfonamide could also be studied for its potential use in combination therapy with other drugs. In agriculture, N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]benzenesulfonamide could be further studied for its potential use as a herbicide and pesticide. N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]benzenesulfonamide could also be studied for its potential use in bioremediation of contaminated soils. In environmental science, N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]benzenesulfonamide could be further studied for its potential use in water treatment and metal ion removal.
Conclusion:
N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]benzenesulfonamide is a chemical compound that has potential applications in various scientific fields. The synthesis method of N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]benzenesulfonamide has been optimized to achieve high yields and purity. N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]benzenesulfonamide has been extensively studied for its potential use in medicine, agriculture, and environmental science. The mechanism of action of N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]benzenesulfonamide has several advantages for use in lab experiments, but also has some limitations. There are several future directions for N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]benzenesulfonamide research, which could lead to its potential use in various applications.

Scientific Research Applications

N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]benzenesulfonamide has been extensively studied for its potential applications in various scientific fields. In medicine, N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]benzenesulfonamide has been shown to have anti-inflammatory and anti-tumor properties. N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]benzenesulfonamide has also been studied for its potential use as a herbicide and pesticide in agriculture. In environmental science, N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]benzenesulfonamide has been studied for its ability to remove heavy metals from contaminated water.

properties

IUPAC Name

N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c23-19-15-8-4-5-9-16(15)20(24)18(22-10-12-27-13-11-22)17(19)21-28(25,26)14-6-2-1-3-7-14/h1-9,21H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAPVWPXKCRSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]benzenesulfonamide
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N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]benzenesulfonamide

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